N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide
Description
N-(2-(4-Methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 4-methoxyphenyl group at position 2 and a 1-naphthamide moiety at position 2. The 4-methoxy group may enhance solubility, while the naphthamide substituent could influence π-π stacking interactions in biological systems .
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2S/c1-28-17-11-9-16(10-12-17)26-22(20-13-29-14-21(20)25-26)24-23(27)19-8-4-6-15-5-2-3-7-18(15)19/h2-12H,13-14H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQNZCXDOCDZSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Thieno-Pyrazole Derivatives
The compound’s closest analog is N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide (CAS: 958587-54-7), which replaces the 1-naphthamide group with a thiophene-2-carboxamide substituent . Key differences include:
- Electron Density : The methoxy group in both compounds contributes electron-donating effects, but the thiophene’s sulfur atom may introduce additional polarizability.
Triazole-Based Analogs
Compounds like N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl) acetamide (6m) share the naphthalene moiety but incorporate a triazole ring instead of a thieno-pyrazole core . The triazole’s hydrogen-bonding capacity contrasts with the thieno-pyrazole’s rigid, planar structure, which may affect binding selectivity in biological targets.
Sulfonyl and Dioxo Derivatives
The patent compound 4-METHOXYPHENYL)-2-(METHYLSULFONYL)ETHYL]-4,6-DIOXO-5,6-DIHYDRO-4H-THIENO[3,4-C]PYRROLE-1-YL]ACETAMIDE features a sulfonyl group and a dioxo moiety, altering electronic properties and solubility compared to the target compound’s amide and methoxy groups .
Physicochemical and Computational Comparisons
Molecular Properties
Using density-functional theory (DFT) and Multiwfn wavefunction analysis , key properties can be extrapolated:
Electron Density and Reactivity
Multiwfn topology analysis further indicates stronger van der Waals interactions in the target compound due to its extended aromatic system.
Q & A
Q. What are the key challenges in synthesizing N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide, and how can they be methodologically addressed?
Synthesis involves multi-step reactions, including cyclization of the thieno[3,4-c]pyrazole core and coupling with the 1-naphthamide moiety. Key challenges include:
- Regioselectivity : Ensuring correct substitution patterns during pyrazole ring formation. Use of directing groups (e.g., methoxy) or temperature-controlled conditions can improve selectivity .
- Purification : Byproducts from incomplete coupling reactions require chromatographic separation (e.g., silica gel column chromatography) or recrystallization in polar solvents (e.g., ethanol/water mixtures) .
- Yield optimization : Catalytic systems like Pd(PPh₃)₄ for Suzuki-Miyaura coupling or acidic conditions for amide bond formation may enhance efficiency .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm; naphthamide aromatic protons at δ 7.5–8.5 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in the thienopyrazole core .
- IR : Confirms amide C=O stretches (~1650–1680 cm⁻¹) and pyrazole N-H bends (~3300 cm⁻¹) .
- Mass spectrometry (HRMS) : Validates molecular formula (e.g., C₂₃H₂₀N₃O₂S) and detects fragmentation patterns .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s 3D structure, and what software tools are recommended?
Single-crystal X-ray diffraction using SHELXL (via the SHELX suite) refines bond lengths, angles, and torsion angles. For example:
- Thienopyrazole ring : Planarity deviations (< 0.05 Å) indicate conjugation with the naphthamide group .
- Hydrogen bonding : Interactions between the amide N-H and pyrazole N atoms (2.8–3.0 Å) stabilize the crystal lattice .
- Software : WinGX integrates SHELXL for refinement and ORTEP for visualizing anisotropic displacement ellipsoids .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s bioactivity?
- Derivatization : Synthesize analogs with substituent variations (e.g., halogenation at the naphthamide ring or altering the methoxyphenyl group) .
- Biological assays :
- In vitro : Kinase inhibition assays (IC₅₀ determination) to assess binding affinity .
- In silico : Molecular docking (AutoDock Vina) to predict interactions with targets like cyclooxygenase-2 or EGFR .
- Data analysis : Compare IC₅₀ values and docking scores to identify critical pharmacophores (e.g., methoxy group’s role in hydrophobic interactions) .
Q. What strategies are effective for resolving contradictions in biological activity data across studies?
- Reproducibility checks : Standardize assay conditions (e.g., cell line selection, serum concentration) to minimize variability .
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., correlation between logP values and cytotoxicity) .
- Mechanistic studies : Use knockout cell lines or competitive binding assays to confirm target specificity .
Methodological Tables
Q. Table 1: Synthesis Optimization Parameters
| Step | Condition | Yield Improvement | Reference |
|---|---|---|---|
| Pyrazole cyclization | 80°C, DMF, 12h | 65% → 78% | |
| Amide coupling | EDCl/HOBt, RT, 24h | 50% → 72% |
Q. Table 2: Key Crystallographic Data
| Parameter | Value | Significance |
|---|---|---|
| Bond length (C-N, amide) | 1.33 Å | Resonance stabilization |
| Dihedral angle (thieno-pyrazole) | 4.2° | Planarity distortion |
| R-factor (SHELXL refinement) | < 0.05 | High data accuracy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
